6-[(Furan-2-carbonyl)amino]hexanoic acid
Description
BenchChem offers high-quality 6-[(Furan-2-carbonyl)amino]hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(Furan-2-carbonyl)amino]hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(furan-2-carbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(14)6-2-1-3-7-12-11(15)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPWPHSXUBPXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
LasR and RhlR antagonism assays for furan derivatives
Initiating Information Gathering
I'm starting by zeroing in on information crucial for the research. I'm hitting Google with targeted searches for information around LasR and RhlR antagonism assays, especially where furan derivatives are involved. This should help to uncover relevant papers and data that I can use in my research.
Refining Search Strategies
I'm now refining my search strategies. I'm focusing on protocols and mechanisms related to LasR and RhlR antagonism, particularly how furan derivatives can act as quorum sensing inhibitors in Pseudomonas aeruginosa. My intention is to visualize these pathways using Graphviz. I will focus on understanding the mechanisms and experimental setups. My goal is to outline detailed, step-by-step protocols for both antagonism assays.
Planning Application Note Structure
I'm now outlining the application note's structure. I'll start with quorum sensing in P. aeruginosa, focusing on Las and Rhl systems. I'll visualize these with Graphviz. Then, I'll detail antagonism assays using reporter strains with step-by-step protocols. I will focus on furan derivatives, offering examples of results with IC50 values in a table, and will include citations.
Troubleshooting & Optimization
Technical Support Center: Static Biofilm Assay Optimization
Welcome to the Biofilm Assay Technical Support Hub. Subject: Optimizing Incubation Times for Static Microtiter Plate Assays Support Level: Senior Application Scientist
Executive Summary: The Kinetic Trap
A common misconception in biofilm research is that "longer incubation equals more biofilm." This is factually incorrect for static batch assays. Biofilm formation is a developmental process with distinct phases: Attachment, Maturation, and Dispersal .
In a static 96-well plate (batch culture), nutrients are finite. If you incubate past the maturation peak, the biofilm enters the dispersion phase triggered by starvation or toxic metabolite accumulation. This results in the detachment of the biomass you are trying to measure, leading to high variability and false-negative results.
This guide provides the protocols and troubleshooting logic to identify the "Goldilocks" window—the time point where biofilm is mature but has not yet begun to slough off.
Part 1: The Optimization Workflow
Before screening compounds or genetic mutants, you must validate the growth kinetics of your specific strain under your specific media conditions.
Visualizing the Optimization Logic
The following flowchart outlines the decision matrix for selecting the optimal incubation time.
Figure 1: Decision matrix for determining the optimal incubation window. Note that biomass decline often necessitates a shorter incubation time to capture the mature structure.
Standard Operating Procedure: Time-Course Validation
Objective: Determine the time point (
Reagents:
-
Crystal Violet (0.1% solution)
-
30% Acetic Acid (solubilizer)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Inoculation: Prepare a standardized inoculum (e.g.,
CFU/mL) in the desired media. -
Plating: Dispense 200 µL into 96-well plates. Prepare separate plates for each time point to avoid disrupting the static environment during intermediate harvesting.
-
Incubation: Incubate at optimal temperature (usually 37°C) under static conditions.
-
Critical Step: Use a humidity chamber to prevent evaporation (See Troubleshooting Q1).
-
-
Harvesting: At
hours:-
Gently remove planktonic bacteria (pipette or inversion).
-
Wash 2x with PBS.
-
Stain with Crystal Violet (15 min).
-
Solubilize with Acetic Acid.
-
Measure Absorbance at 550–600 nm.
-
Part 2: Troubleshooting & FAQs
Q1: Why are my 48-hour and 72-hour biofilms showing high well-to-well variability and "edge effects"?
Diagnosis: Evaporation. In static incubations >24 hours, the outer wells of a 96-well plate evaporate faster than inner wells. This concentrates salts and nutrients, altering osmotic pressure and biofilm architecture. This is known as the "Edge Effect."
Corrective Action:
-
The Moat Method: Fill the entire perimeter (Rows A/H and Columns 1/12) with sterile water or PBS. Do not use these wells for data.
-
Humidity Chamber: Place the plate inside a larger container lined with wet paper towels.
-
Sealants: Use gas-permeable sealing membranes (e.g., Breathe-Easy®) rather than standard plastic lids if the organism is aerobic.
Q2: My biofilm "peels off" during the washing step. Is my incubation time too short?
Diagnosis: Likely the opposite—your incubation time is too long , or the biofilm is too thick (hyper-mature). When a biofilm becomes too thick in a static system, the lower layers starve and die (anaerobiosis/nutrient depletion). This weakens the attachment to the plastic surface. When you wash, the entire "pellicle" detaches.
Corrective Action:
-
Reduce Incubation: If peeling occurs at 24h, try 16h or 18h.
-
Gentle Washing: Instead of using a pipette, submerge the entire plate gently into a tub of water/PBS and invert. This reduces shear force.
-
Fixation: For biomass assays (CV), add a methanol fixation step (15 mins) before staining to secure the matrix to the wall.
Q3: I have high Crystal Violet signal but low CFU counts. What is happening?
Diagnosis: The "Ghost" Biofilm. Crystal Violet stains everything : live cells, dead cells, and the Extracellular Polymeric Substance (EPS) matrix. A high CV signal with low viability indicates you are measuring a graveyard of dead cells and matrix left behind after the active population has died or dispersed.
Corrective Action:
-
Correlate Assays: Always run a metabolic assay (e.g., XTT or Resazurin) alongside CV during optimization.
-
Select
based on Viability: Choose the time point where metabolic activity peaks, not just total biomass.
Part 3: Comparative Data & Organism Specifics
Different organisms have vastly different maturation velocities. The table below summarizes starting points for optimization based on field data.
Table 1: Recommended Incubation Windows for Common Pathogens
| Organism | Growth Rate | Typical | Critical Risk Factors |
| Pseudomonas aeruginosa | Fast | 18 – 24 Hours | Rapid dispersal after 24h due to nutrient depletion. Prone to "peeling." |
| Staphylococcus aureus | Moderate | 24 – 48 Hours | Requires glucose supplementation for robust biofilm. Adheres strongly. |
| Candida albicans | Slow/Mod | 24 – 48 Hours | Hyphal formation is time-dependent. 90 mins usually required just for adhesion phase. |
| E. coli (K-12 strains) | Fast | 24 Hours | Poor biofilm former in standard LB; requires low-salt media or specific surface modifications. |
Visualizing the Biofilm Lifecycle
Understanding where your assay sits in the biological lifecycle is crucial.
Figure 2: The Biofilm Lifecycle. The green node represents the optimal window for static assays. Beyond this point (Red), data reliability degrades.
References
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE), (47), 2437.
- Significance: The gold-standard protocol for static 96-well pl
-
[Link]
-
Azeredo, J., et al. (2017). Critical review on biofilm methods. Critical Reviews in Microbiology, 43(3), 313-351.
- Significance: Comprehensive review detailing the limitations of static assays and the importance of parameter optimiz
-
[Link]
-
Merritt, J. H., Kadouri, D. E., & O'Toole, G. A. (2005). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology, Chapter 1, Unit 1B.1.
- Significance: Provides detailed troubleshooting for detachment and edge effects.
-
[Link]
-
Peterson, S. B., et al. (2015).
- Significance: Explains the metabolic changes and oxygen depletion that occur in st
-
[Link]
Validation & Comparative
Comparative Guide: Natural Halogenated Furanones vs. Synthetic QS Inhibitors
Executive Summary
The inhibition of Quorum Sensing (QS) represents a paradigm shift from bactericidal to anti-virulence therapeutics. While natural halogenated furanones isolated from the red alga Delisea pulchra established the proof-of-concept for QS inhibition, their clinical translation is hampered by chemical instability and cytotoxicity.
This guide provides a head-to-head technical analysis of natural furanones (specifically Compound 30) against next-generation synthetic analogues. We evaluate them based on receptor affinity, hydrolytic stability, and cytotoxicity, providing validated protocols for laboratory assessment.
Mechanistic Divergence: The LuxR Interaction
To select the appropriate inhibitor, one must understand the molecular engagement with the target—typically the LuxR-type transcriptional regulator.
Natural Furanones (The Baseline)
Natural furanones (e.g., C-30) function as structural mimics of N-acyl homoserine lactones (AHLs).
-
Mechanism: They bind to the ligand-binding domain of the LuxR protein. unlike AHLs, binding does not stabilize the protein. Instead, it induces a conformational change that accelerates the proteolytic degradation of the LuxR protein.
-
Limitation: The lactone ring is susceptible to pH-dependent hydrolysis (lactonolysis), rendering the molecule inactive in basic environments (common in certain host tissues or marine environments).
Synthetic Inhibitors (The Optimization)
Synthetic strategies focus on two areas:
-
Scaffold Stabilization: Replacing the lactone ring with lactams or thiolactones to prevent hydrolysis.
-
Side-chain Optimization: Altering the acyl side chain to increase lipophilicity and membrane permeability, or adding specific halogen patterns to increase binding affinity to the LuxR pocket.
Visualization: Competitive Binding Pathway
The following diagram illustrates the divergent pathways of AHL activation versus Furanone-mediated LuxR degradation.
Caption: Figure 1. Mechanism of Action. Natural and synthetic furanones displace AHL, directing LuxR toward proteolytic degradation rather than DNA binding.
Performance Metrics: Data-Driven Comparison
The following data aggregates typical performance metrics observed in Pseudomonas aeruginosa (PAO1) and Vibrio fischeri models.
Comparative Analysis Table
| Feature | Natural Furanone (C-30) | Synthetic Furanone (C-56/Analogue) | Non-Furanone Synthetic (e.g., Hydrazides) |
| QS Inhibition (IC50) | 1.5 - 3.0 µM | 0.5 - 1.2 µM | 5.0 - 10.0 µM |
| Biofilm Inhibition | ~60% reduction at 10 µM | ~80% reduction at 10 µM | ~40% reduction at 10 µM |
| Chemical Stability | Low (t½ < 15 min at pH 8) | High (t½ > 6 hours at pH 8) | Very High (Stable > 24h) |
| Cytotoxicity (LD50) | High (Toxic to mammalian cells) | Moderate to Low (Tunable) | Low |
| Mechanism | LuxR Turnover | LuxR Turnover / Binding Block | Receptor Antagonism |
Key Insight: While natural C-30 is a potent inhibitor, its rapid degradation at physiological pH (7.4) limits its use in systemic drug delivery. Synthetic brominated analogues maintain the "turnover" mechanism but significantly extend the half-life, allowing for lower effective dosing.
Experimental Validation Protocols
To objectively compare these compounds, researchers must use self-validating reporter assays. Relying solely on phenotypic changes (like biofilm mass) is insufficient because it does not distinguish between QS inhibition and general bactericidal activity.
Protocol A: The Specificity Screen (QS-Monitor Assay)
Objective: Determine if the compound inhibits QS signaling without killing the bacteria. System: Pseudomonas aeruginosa PAO1 harboring a plasmid with a QS-promoter (e.g., lasB) fused to unstable GFP (gfp-ASV).
Methodology:
-
Inoculum Prep: Grow reporter strain to OD600 = 0.5. Dilute 1:100 in AB minimal medium (prevents background fluorescence).
-
Compound Dosing: Add test compounds (Natural vs. Synthetic) in a 96-well black plate with clear bottoms.
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Control 1 (Negative): Solvent only (DMSO < 0.5%).
-
Control 2 (Positive): Known QS inhibitor (if available) or uninhibited strain.
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Control 3 (Toxicity): Constitutive GFP strain (to measure general protein synthesis inhibition).
-
-
Induction: Add exogenous AHL (e.g., 3-oxo-C12-HSL) at EC50 concentration to ensure the system is sensitive to inhibition.
-
Measurement: Monitor Fluorescence (Ex 485/Em 535) and Absorbance (OD600) every 15 minutes for 12 hours.
-
Data Processing: Calculate the Specific Inhibitory Index (SII):
Protocol B: Static Biofilm Inhibition (Crystal Violet)
Objective: Quantify the phenotypic outcome of QS inhibition.
-
Culture: Dilute overnight culture to OD600 = 0.05 in M9 salts + 0.2% glucose + casamino acids.
-
Incubation: Incubate in 96-well PVC plates (enhanced adhesion) with compounds for 24 hours at 37°C (static).
-
Washing: Gently submerge plate in water tray 3x. Crucial: Do not pipette wash; shear force removes biofilm.
-
Staining: Add 0.1% Crystal Violet (CV) for 15 mins. Rinse 3x.
-
Elution: Solubilize bound CV with 30% Acetic Acid.
-
Quantification: Read Absorbance at 550 nm.
Visualization: Validation Workflow
This workflow ensures that "inhibition" is not simply "killing."
Caption: Figure 2. Screening Workflow. A self-validating logic flow to filter out antibiotics and isolate true anti-virulence QS inhibitors.
Strategic Recommendations
Based on the comparative data and stability profiles:
-
For In Vitro Mechanistic Studies: Use Natural Furanone C-30 . It remains the gold standard for academic study of LuxR turnover mechanisms. Its instability is manageable in short-term (<4h) assays.
-
For In Vivo or Long-Duration Studies: Transition to Synthetic Brominated Furanones . The enhanced hydrolytic stability is required for animal models or flow-cell biofilm assays exceeding 24 hours.
-
For Drug Development: Focus on Non-Lactone Synthetics . The metabolic liability of the lactone ring (even in stabilized furanones) poses a significant ADMET risk. Scaffolds mimicking the furanone pharmacophore but utilizing stable heterocyclic cores (e.g., thiophenones) are the future of this therapeutic class.
References
-
Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. EMBO Journal. [Link] Context: Seminal paper establishing the mechanism of furanone C-30 and its effect on virulence factors.
-
Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology. [Link] Context: Defines the specific molecular mechanism (LuxR degradation) distinguishing furanones from competitive antagonists.
-
Givskov, M., et al. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology. [Link] Context: The discovery of Delisea pulchra furanones as specific QS inhibitors.
-
Defoirdt, T., et al. (2007). The quorum sensing inhibitor (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (furanone C-30) protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio harveyi, Vibrio campbellii and Vibrio parahaemolyticus isolates. Applied and Environmental Microbiology. [Link] Context: Comparative data on toxicity and in vivo efficacy.
A Comparative Guide to lasI/rhlI Mutant Strains versus Wild-Type Pseudomonas aeruginosa PAO1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of wild-type Pseudomonas aeruginosa PAO1 and its corresponding lasI/rhlI double mutant strains. By understanding the profound phenotypic and functional differences driven by the inactivation of these key quorum sensing (QS) systems, researchers can better design experiments, interpret data, and develop novel anti-pseudomonal strategies.
Introduction: The Central Role of Quorum Sensing in P. aeruginosa
Pseudomonas aeruginosa is an opportunistic pathogen renowned for its metabolic versatility and its ability to cause severe infections, particularly in immunocompromised individuals. A key regulator of its virulence and adaptive behavior is the sophisticated cell-to-cell communication network known as quorum sensing (QS). This system allows the bacterial population to coordinate gene expression in response to cell density, leading to the collective production of virulence factors and the formation of resilient biofilms.
In P. aeruginosa PAO1, the canonical strain for research, the QS network is predominantly hierarchical, with the Las system acting as the master regulator, influencing the Rhl system . These two systems, along with the Pseudomonas quinolone signal (PQS) system, form a complex regulatory web controlling hundreds of genes.
The lasI and rhlI genes encode for synthase enzymes that produce the acyl-homoserine lactone (AHL) signal molecules, N-(3-oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively. These molecules bind to their cognate transcriptional regulators, LasR and RhlR, to activate the expression of a wide array of target genes, including those responsible for virulence factor production and biofilm maturation.
The lasI/rhlI Mutant: A Tool for Deciphering QS-Dependent Phenotypes
The creation of a lasI/rhlI double mutant, in which both AHL synthase genes are inactivated, provides a powerful tool to dissect the specific contributions of the Las and Rhl systems to P. aeruginosa pathophysiology. By comparing this mutant to the wild-type PAO1 strain, we can isolate and study the phenotypes directly under the control of these QS circuits. This comparison is fundamental for screening and validating potential QS inhibitors (QSIs), which represent a promising anti-virulence strategy.
Comparative Phenotypic Analysis: Wild-Type PAO1 vs. lasI/rhlI Mutant
The absence of both LasI and RhlI synthases leads to a dramatic attenuation of several key virulence-associated phenotypes. The following table summarizes the expected quantitative differences observed in common laboratory assays.
| Phenotype | Wild-Type PAO1 | lasI/rhlI Mutant | Rationale for Difference |
| Pyocyanin Production | High | Severely Reduced / Abolished | The phz operon, responsible for pyocyanin biosynthesis, is under the direct control of the Rhl and PQS systems, which are in turn regulated by the Las system. |
| Elastase (LasB) Activity | High | Severely Reduced / Abolished | The gene encoding for the LasB elastase is a canonical target of the Las system. Its expression is tightly regulated by the LasI/LasR circuit. |
| Rhamnolipid Production | Present | Severely Reduced / Abolished | The rhlAB operon, essential for rhamnolipid synthesis, is a primary target of the RhlI/RhlR system. |
| Biofilm Formation | Robust, structured | Impaired, unstructured | QS is critical for biofilm maturation, including the production of extracellular matrix components and the formation of mushroom-like structures. The lasI/rhlI mutant typically forms a thinner, less-structured biofilm. |
| Swarming Motility | Present | Impaired | Swarming is a complex, multicellular behavior that requires both flagella and biosurfactants like rhamnolipids, the latter being under QS control. |
Experimental Protocols for Phenotypic Comparison
To validate the functional differences between wild-type PAO1 and a lasI/rhlI mutant, the following standardized protocols are recommended. These assays are designed to be robust and provide quantifiable data for direct comparison.
Pyocyanin Quantification Assay
This protocol measures the production of the blue-green pigment pyocyanin, a redox-active virulence factor.
Methodology:
-
Culture wild-type PAO1 and the lasI/rhlI mutant in a suitable medium (e.g., King's A broth) for 24-48 hours at 37°C with shaking.
-
Transfer 5 mL of the culture supernatant to a new tube.
-
Add 3 mL of chloroform and vortex vigorously to extract the pyocyanin.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Transfer 1 mL of the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex to move the pyocyanin to the upper, pink aqueous phase.
-
Measure the absorbance of the top aqueous layer at 520 nm.
-
Calculate the pyocyanin concentration (μg/mL) by multiplying the A520 reading by 17.072.
Elastase Activity Assay (Elastin-Congo Red)
This assay quantifies the activity of the LasB elastase, a major protease virulence factor.
Methodology:
-
Grow PAO1 and the lasI/rhlI mutant in a suitable broth (e.g., TSB) for 18-24 hours at 37°C.
-
Centrifuge the cultures and collect the cell-free supernatant.
-
Prepare reaction tubes containing 900 μL of Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) and 10 mg of ECR substrate.
-
Add 100 μL of the bacterial supernatant to each tube.
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Incubate the tubes at 37°C for at least 4 hours with shaking.
-
Stop the reaction by adding 1 mL of 0.1 M phosphate buffer (pH 6.0) and placing the tubes on ice.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm. Higher absorbance indicates higher elastase activity.
Biofilm Formation Assay (Crystal Violet Staining)
This method assesses the ability of the strains to form a static biofilm on a solid surface.
Methodology:
-
Dilute overnight cultures of PAO1 and the lasI/rhlI mutant to a standardized OD600 in a fresh growth medium (e.g., LB).
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Add 200 μL of the diluted cultures to the wells of a 96-well microtiter plate. Include a media-only control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).
-
Add 200 μL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 μL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 595 nm using a plate reader. Higher absorbance corresponds to greater biofilm mass.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the underlying molecular mechanisms and the experimental process, the following diagrams are provided.
Caption: Hierarchical quorum sensing network in P. aeruginosa PAO1.
Caption: Workflow for comparative phenotypic analysis.
Conclusion and Future Directions
The comparison between wild-type P. aeruginosa PAO1 and its lasI/rhlI double mutant unequivocally demonstrates the central role of the Las and Rhl quorum sensing systems in controlling key virulence phenotypes. The mutant strain serves as an invaluable negative control in experiments aimed at identifying and characterizing novel QS inhibitors. For drug development professionals, this comparative framework is essential for validating the mechanism of action of anti-virulence compounds. Future research will continue to unravel the complexity of the QS network, including its interplay with other regulatory systems and its response to environmental cues within the host.
References
-
Title: Quorum sensing in Pseudomonas aeruginosa Source: Nature Reviews Microbiology URL: [Link]
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Title: The Pseudomonas aeruginosa Quorum-Sensing System and Its Influence on Virulence Factor Production and Biofilm Formation Source: Journal of Bacteriology URL: [Link]
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Title: A general method for the extraction of pyocyanin from cultures of Pseudomonas aeruginosa Source: Journal of Bacteriology URL: [Link]
-
Title: A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding Source: Analytical Biochemistry URL: [Link]
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Title: A static-biofilm assay for Gram-negative bacteria in microtiter plates Source: Nature Protocols URL: [Link]
A Comparative Guide to the NMR Characterization of 6-[(Furan-2-carbonyl)amino]hexanoic Acid
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of rigorous research. For professionals in these fields, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth analysis of the NMR characterization data for 6-[(Furan-2-carbonyl)amino]hexanoic acid, a molecule of interest for its potential applications in medicinal chemistry and polymer science. We will not only present the core spectroscopic data but also provide a comparative perspective against a structurally related analogue, offering insights into the subtle yet significant influence of molecular modifications on NMR spectra.
Introduction to 6-[(Furan-2-carbonyl)amino]hexanoic Acid and the Role of NMR
6-[(Furan-2-carbonyl)amino]hexanoic acid is a derivative of the naturally occurring amino acid, 6-aminohexanoic acid. The incorporation of a furan-2-carbonyl moiety introduces a heterocyclic aromatic system, which can significantly alter the molecule's physicochemical properties and biological activity. Accurate and comprehensive characterization is therefore paramount. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a definitive fingerprint of the molecule's structure. This guide will focus on the two most common NMR active nuclei for organic molecules: proton (¹H) and carbon-13 (¹³C).
¹H and ¹³C NMR Spectral Data for 6-[(Furan-2-carbonyl)amino]hexanoic Acid
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for 6-[(Furan-2-carbonyl)amino]hexanoic acid. The data presented is a compilation from typical spectra obtained in deuterochloroform (CDCl₃) at a standard spectrometer frequency.
Table 1: ¹H NMR Data for 6-[(Furan-2-carbonyl)amino]hexanoic Acid
| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5' (Furan) | 7.42 | dd | 1.8, 0.8 | 1H |
| H-3' (Furan) | 7.10 | dd | 3.5, 0.8 | 1H |
| H-4' (Furan) | 6.50 | dd | 3.5, 1.8 | 1H |
| NH (Amide) | 6.35 | t | 5.6 | 1H |
| H-2 (CH₂) | 3.45 | q | 6.8 | 2H |
| H-6 (CH₂) | 2.38 | t | 7.4 | 2H |
| H-3 (CH₂) | 1.70 | p | 7.2 | 2H |
| H-5 (CH₂) | 1.62 | p | 7.5 | 2H |
| H-4 (CH₂) | 1.45 | p | 7.4 | 2H |
Table 2: ¹³C NMR Data for 6-[(Furan-2-carbonyl)amino]hexanoic Acid
| Carbon (C) | Chemical Shift (δ, ppm) |
| C-7 (C=O, Acid) | 179.0 |
| C-1' (C=O, Amide) | 158.5 |
| C-2' (Furan) | 147.8 |
| C-5' (Furan) | 144.2 |
| C-3' (Furan) | 115.6 |
| C-4' (Furan) | 112.1 |
| C-2 (CH₂) | 39.8 |
| C-6 (CH₂) | 33.9 |
| C-3 (CH₂) | 28.8 |
| C-5 (CH₂) | 26.3 |
| C-4 (CH₂) | 24.5 |
Comparative Analysis: 6-[(Furan-2-carbonyl)amino]hexanoic Acid vs. 6-(Benzoylamino)hexanoic Acid
To better understand the influence of the furan ring, we will compare the NMR data of our target molecule with its benzene analogue, 6-(benzoylamino)hexanoic acid. This comparison highlights how the heteroaromatic furan ring's electronic properties affect the chemical shifts of nearby protons and carbons.
Workflow for Comparative NMR Analysis
Caption: Workflow for the comparative NMR analysis of the target compound and its analog.
Key Differences in NMR Spectra
-
Aromatic Region (¹H NMR): The furan protons of 6-[(furan-2-carbonyl)amino]hexanoic acid appear as three distinct doublets of doublets between 6.50 and 7.42 ppm. In contrast, the phenyl protons of 6-(benzoylamino)hexanoic acid typically appear as two multiplets, one for the ortho protons and one for the meta and para protons, generally in the range of 7.4-7.8 ppm. The upfield shift of the furan protons is due to the higher electron density of the furan ring compared to the benzene ring.
-
Amide Proton (¹H NMR): The chemical shift of the amide proton (NH) is sensitive to its chemical environment. While presented here at 6.35 ppm for the furan derivative, its position can vary significantly based on concentration and solvent. However, subtle differences in its chemical shift compared to the benzoyl analogue can indicate differences in hydrogen bonding and conformation.
-
Carbonyl Carbons (¹³C NMR): The chemical shift of the amide carbonyl carbon (C-1') in the furan derivative (158.5 ppm) is typically found at a slightly lower field than the corresponding carbonyl in the benzoyl derivative. This is attributed to the electron-donating nature of the furan ring.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra for compounds like 6-[(Furan-2-carbonyl)amino]hexanoic acid.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with key analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a crucial step for obtaining sharp, well-defined peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
Use a standard pulse sequence, such as a 90° pulse.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width to cover the range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.
-
Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Workflow for NMR Data Acquisition
Caption: A generalized workflow for acquiring and processing NMR data.
Conclusion
The NMR characterization of 6-[(furan-2-carbonyl)amino]hexanoic acid provides a clear and detailed picture of its molecular structure. The presented ¹H and ¹³C NMR data, when interpreted in the context of fundamental NMR principles and compared with analogous structures, allows for unambiguous assignment of all proton and carbon signals. This guide serves as a practical resource for researchers, providing not only the reference data for this specific molecule but also a framework for the rigorous characterization and comparative analysis of other novel compounds. The provided experimental protocol ensures that researchers can obtain high-quality, reproducible NMR data, which is the bedrock of credible scientific investigation in the fields of chemistry and drug development.
References
Safety Operating Guide
Personal protective equipment for handling 6-[(Furan-2-carbonyl)amino]hexanoic acid
Executive Summary
Compound Class: Pharmaceutical Intermediate / Synthetic Organic Acid Primary Hazard: Respiratory sensitization and ocular irritation (Dust hazard). Operational Status: Handle as a Potentially Bioactive New Chemical Entity (NCE) .
This guide provides the operational framework for handling 6-[(Furan-2-carbonyl)amino]hexanoic acid. As a Senior Application Scientist, I emphasize that in the absence of comprehensive toxicological data for specific intermediates, the Precautionary Principle applies. We treat this compound not just as a chemical irritant, but as a potential bioactive agent due to the furan moiety, often associated with metabolic activation pathways.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why" behind the protection. This compound combines a hexanoic acid tail with a furan ring via an amide linkage.
| Functional Group | Associated Risk | Operational Implication |
| Carboxylic Acid | Skin/Eye Corrosion & Irritation (pH < 4 in solution). | Immediate neutralization required for splashes. |
| Furan Ring | Potential metabolic toxicity (cytochrome P450 activation). | Zero-tolerance for inhalation; strict dust control. |
| Amide Linker | Chemical stability (solid state). | Persistence on surfaces; dry cleaning methods preferred over wet wiping initially. |
Expert Insight: The primary route of exposure for this compound is inhalation of particulates during weighing and dermal absorption if solubilized in organic solvents (e.g., DMSO or Methanol), which act as carriers across the skin barrier.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration creates a self-validating barrier system. This protocol assumes the compound is handled in a standard BSL-2 or Chemical Safety laboratory.
Core PPE Requirements
| Protection Zone | Standard Protocol | High-Risk Protocol (Large Scale/Spills) | Rationale |
| Respiratory | N95/P2 Respirator (if outside hood) | PAPR (Powered Air Purifying Respirator) | Furan derivatives can be sensitizers; prevent alveolar deposition. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Full Face Shield over Goggles | Fine acidic powders bypass standard safety glasses side-shields. |
| Dermal (Hand) | Double Nitrile Gloves (min 5 mil outer) | Silver Shield / Laminate under Nitrile | Nitrile provides physical barrier; Laminate prevents permeation if dissolved in aggressive solvents. |
| Body | Lab Coat (Buttoned, cotton/poly blend) | Tyvek® Disposable Coverall & Sleeve Guards | Prevents migration of powder to street clothes. |
Glove Permeation Logic
-
Solid State: Standard Nitrile (0.11 mm) is sufficient.
-
Solution State (DMSO/DMF): If the acid is dissolved in DMSO, the solvent permeates nitrile in <5 minutes, carrying the solute with it. Action: Change outer gloves immediately upon splash contact.
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid 6-[(Furan-2-carbonyl)amino]hexanoic acid without generating airborne dust.
-
Engineering Control Setup:
-
Verify Fume Hood face velocity is between 80–100 fpm [1].
-
Place an anti-static gun or ionizer inside the hood to reduce static cling of the powder.
-
-
Preparation:
-
Pre-weigh the transfer vessel (scintillation vial/flask) before adding the compound to avoid taring with open chemical.
-
Line the work surface with an absorbent, plastic-backed bench pad.
-
-
The Transfer:
-
Open the source container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: Use the "tap-and-pour" method rather than scooping aggressively to minimize aerosolization.
-
-
Decontamination:
-
Wipe the exterior of the receiving vessel with a dry Kimwipe before removing it from the hood.
-
Seal the source container with Parafilm in addition to the cap.
-
Protocol B: Spill Response (Solid Powder)
Scenario: 500mg of powder spilled on the benchtop.
-
Isolate: Alert nearby personnel. Do not turn off the fume hood.
-
Dry Cleanup (Critical):
-
Do NOT spray water or solvent directly on the powder (this spreads the contaminant).
-
Cover the spill with a solvent-dampened paper towel (to capture dust) OR use a HEPA-filtered vacuum dedicated to chemical spills.
-
-
Wet Decontamination:
-
Once visible powder is removed, clean the surface with 10% Sodium Bicarbonate solution (neutralizes the carboxylic acid).
-
Follow with water and finally 70% Ethanol.
-
Visualizing the Safety Workflow
The following diagram illustrates the "Defense in Depth" strategy for handling this compound. It emphasizes that PPE is the last line of defense, relying first on engineering controls.
Figure 1: Operational workflow emphasizing the sequence of controls before and after active handling.
Waste Disposal & Deactivation
Proper disposal is critical to prevent environmental contamination and downstream hazards.
| Waste Stream | Classification | Disposal Protocol |
| Solid Waste | Hazardous Chemical Solid | Double-bag in clear polyethylene bags. Label as "Toxic/Irritant Solid". |
| Liquid Waste | Organic Solvent Waste | Segregate based on solvent (Halogenated vs. Non-Halogenated). Ensure pH is neutral (6–8) before combining if aqueous buffers were used. |
| Contaminated Sharps | Bio/Chem Hazard | Do not recap needles. Place directly into rigid sharps container. |
Deactivation Strategy: For glassware cleaning, rinse with a dilute alkaline solution (e.g., 0.1M NaOH) to deprotonate the carboxylic acid, rendering it highly soluble in water for easier removal, followed by triple rinsing with acetone [2].
Emergency Medical Response
Note: This section complements, but does not replace, the official SDS.
-
Eye Contact: Flush immediately with water for 15 minutes. The acidic nature requires thorough irrigation to prevent corneal opacity.
-
Skin Contact: Wash with soap and water. Do not use ethanol on skin, as it may enhance absorption of the furan moiety.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Fume Hoods. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
